H-Ala-Ala-Phe-Amc
Overview
Description
H-Ala-Ala-Phe-Amc is a useful research compound. Its molecular formula is C25H28N4O5 and its molecular weight is 464.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin, also known as 2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide or Ala-Ala-Phe-7-amido-4-methylcoumarin, is primarily targeted towards peptidases and proteases . These enzymes play a crucial role in protein degradation and turnover, and are involved in numerous biological processes.
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. When introduced to the experimental system, L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin is cleaved by the target enzyme, resulting in the release of 7-amido-4-methylcoumarin .
Result of Action
The cleavage of L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin by peptidases and proteases results in the release of 7-amido-4-methylcoumarin. This can be used as a measure of the activity of these enzymes in enzymatic assays .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin plays a crucial role as a substrate for peptidases and proteases . The enzymes cleave this compound, leading to the release of 7-amido-4-methylcoumarin . This process allows researchers to measure the activity of these enzymes, providing valuable insights into their function and regulation.
Cellular Effects
The effects of L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin on cells and cellular processes are primarily related to its role as a substrate for peptidases and proteases . By serving as a substrate, it influences the activity of these enzymes, which play critical roles in various cellular processes, including protein degradation and turnover.
Molecular Mechanism
The molecular mechanism of action of L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin involves its interaction with peptidases and proteases . These enzymes bind to the compound and cleave it, resulting in the release of 7-amido-4-methylcoumarin . This cleavage event can be measured and used to determine the activity of the enzymes.
Temporal Effects in Laboratory Settings
The temporal effects of L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin in laboratory settings are largely dependent on the specific experimental conditions. As a substrate for peptidases and proteases, its effects can change over time as it is cleaved by these enzymes .
Metabolic Pathways
L-Alanyl-L-alanyl-L-phenylalanine 7-amido-4-methylcoumarin is involved in the metabolic pathways related to peptidases and proteases . These enzymes cleave the compound, which is a key step in their respective metabolic pathways.
Properties
IUPAC Name |
2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5/c1-14-11-22(30)34-21-13-18(9-10-19(14)21)28-25(33)20(12-17-7-5-4-6-8-17)29-24(32)16(3)27-23(31)15(2)26/h4-11,13,15-16,20H,12,26H2,1-3H3,(H,27,31)(H,28,33)(H,29,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRLYIFIDKXFHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404325 | |
Record name | Ala-Ala-Phe-7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62037-41-6 | |
Record name | Ala-Ala-Phe-7-amido-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80404325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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